S-(5'-deoxy-5'-adenosyl)-methylthioethyl-hydroxylamine
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Overview
Description
Allyl Methacrylate is an ester of Methacrylic acid and is used as a raw material component in the synthesis of polymers. It is a monomer of dual allylic and methacrylic functionalities consisting of a methacrylate group with a characteristic high reactivity and a cyclic hydrophobic group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl Methacrylate can be synthesized through the esterification of Methacrylic acid with Allyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .
Industrial Production Methods: In industrial settings, Allyl Methacrylate is produced by the esterification of Methacrylic acid with Allyl alcohol in the presence of a catalyst. The reaction mixture is heated, and the water formed during the reaction is continuously removed to shift the equilibrium towards the formation of the ester. The product is then purified by distillation .
Chemical Reactions Analysis
Types of Reactions: Allyl Methacrylate undergoes various types of chemical reactions, including:
Addition Reactions: It easily undergoes addition reactions with a wide spectrum of organic and inorganic compounds.
Polymerization: It forms homopolymers and copolymers with (meth)acrylic acid and its salts, amides, and esters.
Common Reagents and Conditions:
Addition Reactions: Common reagents include halogens, hydrogen halides, and other electrophiles.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.
Major Products Formed:
Addition Reactions: The major products are typically substituted methacrylates.
Polymerization: The major products are homopolymers and copolymers used in various applications.
Scientific Research Applications
Allyl Methacrylate has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the development of biocompatible materials.
Medicine: Employed in the production of dental composites and other medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Allyl Methacrylate involves its ability to undergo polymerization and addition reactions. The methacrylate group is highly reactive and can form covalent bonds with other molecules, leading to the formation of polymers and copolymers. The allylic group provides additional sites for chemical reactions, enhancing the versatility of the compound .
Comparison with Similar Compounds
Methacrylic Acid: Shares the methacrylate group but lacks the allylic functionality.
Allyl Alcohol: Contains the allylic group but lacks the methacrylate functionality.
Methyl Methacrylate: Similar in structure but with a methyl group instead of an allylic group.
Uniqueness: Allyl Methacrylate is unique due to its dual functionality, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it a valuable monomer in the synthesis of specialized polymers and copolymers .
Properties
Molecular Formula |
C13H21N6O4S+ |
---|---|
Molecular Weight |
357.41 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[2-(hydroxyamino)ethyl]-methylsulfanium |
InChI |
InChI=1S/C13H21N6O4S/c1-24(3-2-18-22)4-7-9(20)10(21)13(23-7)19-6-17-8-11(14)15-5-16-12(8)19/h5-7,9-10,13,18,20-22H,2-4H2,1H3,(H2,14,15,16)/q+1/t7-,9-,10-,13-,24?/m1/s1 |
InChI Key |
VJHFTTWXKUEKQP-VCZNENMGSA-N |
Isomeric SMILES |
C[S+](CCNO)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
C[S+](CCNO)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
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